molecular formula C11H12O4 B14003429 Methyl 2-(acetyloxy)-6-methylbenzoate CAS No. 68040-67-5

Methyl 2-(acetyloxy)-6-methylbenzoate

Cat. No.: B14003429
CAS No.: 68040-67-5
M. Wt: 208.21 g/mol
InChI Key: ALADECPSHFJGRZ-UHFFFAOYSA-N
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Description

Methyl 2-(acetyloxy)-6-methylbenzoate (CAS: Not explicitly provided in evidence) is an ester derivative of benzoic acid featuring a methyl ester at the carboxyl group, an acetyloxy group at the 2-position, and a methyl substituent at the 6-position.

Properties

CAS No.

68040-67-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-acetyloxy-6-methylbenzoate

InChI

InChI=1S/C11H12O4/c1-7-5-4-6-9(15-8(2)12)10(7)11(13)14-3/h4-6H,1-3H3

InChI Key

ALADECPSHFJGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(acetyloxy)-6-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-6-methylbenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the dehydrating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent patterns, derived from evidence:

Compound Name Substituents (Position) Key Features Reference
Methyl 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoate 2-OH, 4-phenoxy, 6-Me Isolated from Pseudogymnoascus pannorum; no cytotoxicity observed .
2-Hydroxy-6-methylbenzoic acid 2-OH, 6-Me Precursor acid; crystalline solid with UV λmax at 209, 242, 308 nm .
Methyl 3-acetyl-2,4-diacetyloxy-6-methylbenzoate 2,4-diAcO, 3-Ac, 6-Me Higher lipophilicity (MW 308.28) due to multiple acetyl groups .
Methyl 6-amino-2-bromo-3-methoxybenzoate 2-Br, 3-OMe, 6-NH2 Bromine as a leaving group; used in pharmaceutical intermediates .
Ethyl 2-hydroxy-6-methoxybenzoate 2-OH, 6-OMe Ethyl ester with reduced water solubility compared to methyl esters .
Methyl 2-(4-chlorophenoxy)-6-methylbenzoate 2-(4-Cl-phenoxy), 6-Me Bulky phenoxy group; increased electron-withdrawing effects .
Key Observations:
  • Substituent Reactivity: Acetyloxy (AcO) vs. Hydroxyl (OH): The acetyloxy group in the target compound enhances lipophilicity and stability compared to hydroxyl groups (e.g., 2-hydroxy-6-methylbenzoic acid) . Bromine vs. Acetyloxy: Methyl 6-amino-2-bromo-3-methoxybenzoate () exhibits higher reactivity in substitution reactions due to the bromine atom, unlike the acetyloxy group, which is less labile. Phenoxy vs.
  • Electronic Effects: Electron-withdrawing groups (e.g., acetyloxy, phenoxy) at the 2-position deactivate the aromatic ring toward electrophilic substitution, directing reactions to the 4- or 6-positions .

Physical and Spectral Properties

  • Solubility: Esters like ethyl 2-methoxybenzoate () are soluble in ethanol, suggesting similar solubility for methyl 2-(acetyloxy)-6-methylbenzoate. Increased acetyl or phenoxy groups (e.g., ) reduce water solubility due to higher hydrophobicity.
  • Spectroscopic Data :

    • Mass Spectrometry : Analogues like ethyl 2-hydroxy-6-methoxybenzoate () show base peaks at m/z 150 (salicylate fragment), a pattern likely shared by the target compound.
    • UV/Vis : The absence of a hydroxyl group in the target compound (compared to 2-hydroxy-6-methylbenzoic acid) may shift UV λmax due to reduced conjugation .

Biological Activity

Methyl 2-(acetyloxy)-6-methylbenzoate, also known by its CAS number 68040-67-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from salicylic acid. Its structure can be represented as follows:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_3

This compound features an acetyloxy group at the 2-position and a methyl group at the 6-position of the benzoate ring, contributing to its unique biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers isolated various compounds from soil fungi, including this ester, and tested their efficacy against a range of pathogens. The results showed that it inhibited the growth of specific bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism where the compound modulates immune responses, potentially offering therapeutic benefits for inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.
  • Modulation of Signaling Pathways : It appears to affect NF-kB signaling, reducing the expression of inflammatory mediators .
  • Direct Antimicrobial Action : The structural features allow it to disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods:

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These results indicate that this compound possesses potent antimicrobial activity, particularly against gram-positive bacteria .

Anti-inflammatory Study

In another study focusing on anti-inflammatory effects, macrophages were treated with varying concentrations of the compound. The following results were observed regarding cytokine production:

Concentration (µM)IL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control250300
10150200
50100150
10050100

The data clearly show a dose-dependent reduction in cytokine levels, highlighting the compound's potential as an anti-inflammatory agent .

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